molecular formula C9H11F2N B13912845 [4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine

[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine

Cat. No.: B13912845
M. Wt: 171.19 g/mol
InChI Key: CQAKKWSJIWSSLO-UHFFFAOYSA-N
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Description

[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine is a fluorinated arylethylamine compound of significant interest in modern medicinal chemistry and drug discovery. The incorporation of fluorine atoms, particularly the 1,1-difluoroethyl group attached to the phenyl ring, is a strategic modification used to fine-tune the properties of organic molecules . Fluorination is a well-established strategy for creating advanced chemical intermediates, as the fluorine atom can enhance metabolic stability, influence lipophilicity, and modulate the basicity of nearby functional groups like the amine . These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. The β-arylethylamine scaffold is a privileged structure in medicinal chemistry, present in a wide range of biologically active molecules and endogenous neurotransmitters . Researchers investigate this core structure for developing novel therapeutic agents. While specific biological data for this compound is limited in the public domain, its value lies in its use as a key building block for constructing more complex molecules for pharmaceutical research. It is suitable for various synthetic explorations, including method development and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. The structure, featuring a methylamine side chain linked to a 4-(1,1-difluoroethyl)phenyl group, suggests potential as an intermediate in synthesizing compounds for probing biological systems. Researchers can leverage this compound in areas such as the development of enzyme inhibitors or other biologically active molecules, consistent with the application of similar difluoroethylamine derivatives in scientific research .

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

4-(1,1-difluoroethyl)-N-methylaniline

InChI

InChI=1S/C9H11F2N/c1-9(10,11)7-3-5-8(12-2)6-4-7/h3-6,12H,1-2H3

InChI Key

CQAKKWSJIWSSLO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)NC)(F)F

Origin of Product

United States

Preparation Methods

Use of Difluoromethylthiophthalimide as a Difluoromethyl Source

A notable approach to introducing difluoromethyl groups involves N-(difluoromethylthio)phthalimide as a reagent. This reagent is synthesized on a multigram scale from benzyl mercaptan and chlorodifluoromethane under basic conditions, followed by chlorination and reaction with potassium phthalimide to yield the difluoromethylthiophthalimide intermediate.

The difluoromethylthiophthalimide reagent can then be used for difluoromethylthiolation of heteroarenes and aromatic systems under mild conditions (e.g., stirring in DMF at 80°C for 16 hours). The reaction proceeds via a highly reactive intermediate (HCF₂SCl) detected by ^19F NMR, which transfers the difluoromethyl group efficiently.

This method is advantageous for:

  • High yields of difluoromethylated products.
  • Mild reaction conditions.
  • Scalability to multigram quantities.

While this method is described for difluoromethylthiolation, analogous strategies can be adapted for difluoroethylation by modifying the alkylating agents and reaction conditions.

Chiral Auxiliary-Mediated Amination for Optical Purity

For the preparation of chiral amines related to [4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine, methods involving Ellman's chiral auxiliary have been developed to achieve high optical purity.

Recrystallization and Hydrochloric Acid Treatment

  • A stereoisomeric mixture containing optical isomers of the sulfinyl-protected amino derivative is stirred in an appropriate solvent to induce selective crystallization of the desired isomer.
  • The solid precipitate is then treated with hydrochloric acid (3N to 6N) in methanol to remove the chiral auxiliary and liberate the free amine.
  • Concentration under reduced pressure and purification by acetone recrystallization yield the optically pure amine.

This method ensures:

  • High optical purity of the amine.
  • Mild reaction conditions at room temperature.
  • Avoidance of chromatographic purification, favoring scalability.

Nucleophilic Substitution and Condensation Approaches

The aromatic amine with difluoroethyl substitution can also be synthesized via nucleophilic substitution reactions on halogenated precursors followed by condensation with amines.

Nucleophilic Substitution on Halogenated Phenyl Ketones

  • Starting from 2-halo-1-(4-fluorophenyl)-2-phenylethanone derivatives, nucleophilic substitution with amines such as aniline or methyl amine is performed in polar aprotic solvents (e.g., DMF, ethanol, methanol).
  • Potassium carbonate or triethylamine is used as a base to facilitate the reaction.
  • The reaction is typically conducted at elevated temperatures (80-125°C) for several hours (4-12 hours).
  • Methanol is often collected as a byproduct, indicating condensation completion.

Purification and Yield Optimization

  • The reaction mixture is quenched with dilute hydrochloric acid and extracted with organic solvents like methylene chloride.
  • Sequential washing with aqueous sodium bicarbonate and sodium chloride solutions removes impurities.
  • Concentration under reduced pressure and recrystallization from solvents such as isopropanol and methanol yield highly pure products with yields around 70-75%.

This approach is widely used for related fluorinated aromatic amides and amines and can be adapted for the target compound by choosing appropriate halogenated precursors and amines.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Yield & Purity Notes
Difluoromethylthiolation via Phthalimide Benzyl mercaptan, HCF₂Cl, K-phthalimide, DMF, 80°C Mild, scalable, high yield High yield; pure difluoromethylated product Suitable for difluoromethyl group introduction
Chiral Auxiliary Method with Ellman’s Chiral sulfinyl amine, Recrystallization, HCl (3-6N), Methanol High optical purity, mild conditions High optical purity; scalable Avoids chromatography; room temperature
Nucleophilic Substitution on Halogenated Ketones 2-Halo-1-(4-fluorophenyl)-2-phenylethanone, amines, K₂CO₃, DMF/MeOH, 80-125°C Established, adaptable, good purity 70-75% yield; >98% purity Requires careful purification; byproduct methanol collected

Summary of Research Findings and Practical Considerations

  • The difluoromethylthiophthalimide reagent offers a robust route for difluoromethylation, which can be adapted for difluoroethylation, critical for synthesizing [4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine.
  • The Ellman’s chiral auxiliary approach is preferred when optical purity is important, providing a straightforward recrystallization and acid treatment sequence to obtain enantiomerically enriched amines.
  • Nucleophilic substitution reactions on halogenated aromatic ketones followed by amination and purification remain classical and versatile methods, especially for producing related fluorinated aromatic amides and amines with high purity and reasonable yields.
  • Reaction conditions such as solvent choice, temperature, and base strongly influence the yield and impurity profile, with polar aprotic solvents and controlled temperatures favoring cleaner products.

Mechanism of Action

The mechanism of action of [4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares [4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine with structurally and functionally related compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features Notable Properties/Applications
[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine C₉H₁₁F₂N 171.19 Benzene core with para-1,1-difluoroethyl and methylamine Potential use as a building block in drug discovery; fluorination enhances stability and lipophilicity .
[5-(2,6-Difluoro-benzylsulfanyl)-4-(4-fluoro-phenyl)-4H-[1,2,4]triazol-3-yl]-methyl-amine (2c) C₁₇H₁₄F₃N₅S 385.38 Triazole core with difluorobenzylsulfanyl, fluorophenyl, and methylamine Antiproliferative activity studied; higher molecular weight and sulfur atom may affect solubility .
{4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-yl}-methyl-amine C₁₉H₁₈F₃N₅ 373.38 Pyrimidine core with trifluoromethylpyridyl and methylamine Trifluoromethyl group increases electron-withdrawing effects; used in kinase inhibitor research .
1-[2-(4-Fluorophenoxy)phenyl]-N-methylmethylamine C₁₄H₁₄FNO 231.27 Benzene with para-fluorophenoxy and methylamine Phenoxy group introduces hydrogen-bonding potential; simpler structure may improve bioavailability .
(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-amine C₁₃H₁₆ClN₅OS 333.82 Thienopyrimidine core with morpholine, chloro, and methylamine Intermediate in CUDC-907 (anticancer agent); heterocyclic core enhances target specificity .

Key Structural and Functional Comparisons :

  • Core Heterocycles: The target compound’s benzene core contrasts with triazole (2c), pyrimidine (), and thienopyrimidine () derivatives. Heterocycles like triazole and pyrimidine often improve metabolic stability and binding affinity to biological targets . Quinazoline-based compounds () exhibit higher molecular complexity, which may reduce oral bioavailability compared to simpler aromatic amines.
  • Substituent Effects :

    • Fluorine Substituents : Both the target compound and 2c feature fluorine atoms, but their positions differ. The 1,1-difluoroethyl group in the target compound enhances lipophilicity (clogP ~2.5 estimated), whereas 2c’s fluorophenyl and difluorobenzylsulfanyl groups increase steric bulk and polarity .
    • Electron-Withdrawing Groups : Trifluoromethyl () and difluoroethyl groups improve resistance to oxidative metabolism, extending half-life in vivo.
  • Synthetic Yields and Purification :

    • Compounds like 2c are synthesized in moderate yields (76%) via reductive amination and purified via flash chromatography . The target compound’s synthesis likely follows similar protocols but may require optimized conditions for the difluoroethyl group.
  • Biological Relevance: Thienopyrimidine derivatives () are validated in oncology, while triazole-based compounds (2c) show antiproliferative activity. The target compound’s simpler structure may position it as a versatile intermediate for further functionalization.

Research Findings and Implications

  • Metabolic Stability : Fluorinated compounds like the target exhibit prolonged metabolic stability due to C-F bond strength, making them favorable for CNS-targeting drugs .
  • Selectivity : Heterocyclic cores (e.g., pyrimidine in ) enhance selectivity for kinases, whereas the target’s benzene core may offer broader applicability in GPCR modulation.
  • Solubility Challenges : Sulfur-containing compounds (e.g., 2c) face solubility issues, necessitating formulation adjustments, while the target compound’s lack of sulfur may improve aqueous solubility .

Biological Activity

[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine is an organic compound classified as an amine, featuring a difluoroethyl substituent on a phenyl ring. While the specific biological activity of this compound has not been extensively documented, its structural characteristics suggest potential interactions with various biological targets. This article reviews existing literature and related compounds to infer possible biological activities and therapeutic applications.

Structural Characteristics

The compound's structure can be represented as follows:

C10H12F2N\text{C}_\text{10}\text{H}_\text{12}\text{F}_2\text{N}

This configuration includes:

  • A phenyl group (C6H5)
  • A difluoroethyl group (C2H2F2)
  • An amine functional group (NH)

Pharmacological Implications

Compounds similar to [4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine often exhibit significant pharmacological effects. The presence of amine groups is known to facilitate interactions with neurotransmitter receptors and enzymes, suggesting potential roles in neuropharmacology and anti-inflammatory treatments .

Interaction Studies

Studies involving structurally related amines indicate that they can bind effectively to various biological targets. For instance:

  • Neurotransmitter modulation has been observed in compounds with similar phenyl and methyl configurations.
  • Anticancer activity has been documented in related compounds such as 3-(Trifluoromethyl)aniline.

Comparative Analysis of Similar Compounds

The following table summarizes the characteristics and notable activities of compounds structurally related to [4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine :

Compound NameStructure CharacteristicsNotable Activities
4-Methylphenyl-methylamineSimilar phenyl and methyl groupsNeurotransmitter modulation
3-(Trifluoromethyl)anilineContains trifluoromethyl instead of difluoroAnticancer activity
2-(Difluoromethyl)anilineDifluoromethyl group on anilineAntimicrobial properties

Synthesis and Biological Evaluation

Research indicates that fluorinated compounds often demonstrate enhanced biological activity due to increased lipophilicity and altered pharmacokinetic profiles. For example, studies on fluorinated derivatives have shown improved potency against specific cancer cell lines compared to their non-fluorinated counterparts . The introduction of fluorine atoms can significantly impact the binding affinity and selectivity towards biological targets.

In a recent study evaluating histone deacetylase (HDAC) inhibitors, fluorinated derivatives exhibited IC50 values as low as 0.88 μM, highlighting the potential for fluorination to enhance therapeutic efficacy . Such findings suggest that [4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine may also possess similar advantageous properties.

Mechanistic Insights

The mechanism of action for related compounds often involves the modulation of enzyme activity or receptor binding. For instance, fluorinated derivatives have been shown to interact selectively with HDACs, indicating a promising avenue for developing effective therapeutics targeting epigenetic modifications in diseases like cancer .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of [4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Nucleophilic substitution of fluorinated intermediates, as seen in analogous compounds like 3,5-difluoro-4-methylpyridin-2-amine, where fluorine atoms are replaced via reactions with amines .
  • Sonogashira coupling (e.g., in ) for introducing aryl-alkyne groups, followed by hydrogenation or fluorination steps to install the difluoroethyl moiety.
  • Multi-step protocols involving protection/deprotection of the amine group (e.g., using Boc anhydride) to avoid side reactions during fluorination .

Key considerations:

  • Use of catalysts (e.g., Pd for coupling reactions) and optimized reaction temperatures (e.g., -10°C for triflate ester substitutions, as in ).
  • Purification via column chromatography or preparative TLC (e.g., PE/EtOAc solvent systems) .

Basic: What analytical techniques are critical for characterizing [4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and fluorine coupling patterns (e.g., splitting due to difluoroethyl groups) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation and isotopic pattern analysis, particularly to distinguish fluorine isotopes .
  • X-ray Crystallography: For definitive structural elucidation, using programs like SHELXL ( ) to resolve bond angles and torsional strain in the difluoroethyl group.

Example workflow:

Confirm purity via HPLC.

Assign NMR shifts using DEPT or COSY for complex splitting.

Validate crystal structure with SHELX refinement .

Advanced: How can researchers optimize reaction yields for large-scale synthesis of this compound?

Answer:

  • Catalyst screening: Test palladium or copper catalysts for coupling steps to reduce side products (e.g., used NaHMDS for deprotonation).
  • Solvent optimization: Polar aprotic solvents (e.g., THF or DMF) enhance nucleophilicity in substitution reactions .
  • Temperature control: Low temperatures (-10°C to 0°C) minimize decomposition of fluorinated intermediates .
  • Scale-up adjustments: Replace column chromatography with recrystallization or distillation for cost-effective purification .

Case study: achieved 92% yield for a chloroquinoline derivative by optimizing piperidine nucleophile equivalents and reaction time.

Advanced: How should researchers address contradictory bioactivity data in preclinical studies?

Answer:

  • Comparative assays: Replicate studies using standardized protocols (e.g., fixed cell lines, identical IC50 measurement techniques) to eliminate variability .
  • Metabolite profiling: Identify active metabolites (e.g., via LC-MS) that may contribute to discrepancies, as seen in ’s analysis of TG100435 and its N-oxide metabolite.
  • Structural analogs: Synthesize derivatives (e.g., replacing difluoroethyl with trifluoromethyl) to isolate structure-activity relationships .

Example: If conflicting reports exist on kinase inhibition, use isothermal titration calorimetry (ITC) to directly measure binding affinities.

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking: Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs or kinases), leveraging the fluorine’s electronegativity for hydrophobic pocket binding .
  • DFT calculations: Assess the electronic effects of the difluoroethyl group on amine basicity and hydrogen-bonding potential.
  • MD simulations: Study conformational stability in aqueous environments, noting fluorine’s impact on solubility and membrane permeability.

Validation: Cross-reference computational results with experimental data (e.g., SPR binding kinetics or crystallographic poses) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact ( ).
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., trifluoroethyl esters) .
  • Waste disposal: Segregate fluorinated waste for specialized treatment to prevent environmental contamination .

Advanced: How can metabolic stability be evaluated for this compound in drug discovery contexts?

Answer:

  • In vitro assays: Incubate with liver microsomes or hepatocytes, followed by LC-MS/MS to track metabolite formation (e.g., ’s identification of TG100855 as a major metabolite).
  • CYP450 inhibition screening: Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes.
  • Stability in plasma: Monitor degradation over time via HPLC to estimate half-life .

Data interpretation: Compare metabolic profiles with structural analogs to identify susceptible moieties (e.g., amine oxidation sites).

Advanced: What strategies resolve crystallographic disorder in the difluoroethyl group during X-ray analysis?

Answer:

  • Twinned refinement: Use SHELXL’s TWIN command to model disordered fluorine positions .
  • Low-temperature data collection: Reduce thermal motion by cooling crystals to 100 K.
  • Occupancy refinement: Assign partial occupancies to alternative fluorine orientations if disorder persists.

Example: highlights SHELX’s robustness in handling high-resolution data for fluorinated compounds.

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